Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate

Description

Properties

IUPAC Name |

diethyl 2-oxo-1H-pyrimidine-5,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-3-16-8(13)6-5-11-10(15)12-7(6)9(14)17-4-2/h5H,3-4H2,1-2H3,(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYDXTIGCHRNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318956 | |

| Record name | Diethyl 2-oxo-2,3-dihydropyrimidine-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62328-19-2 | |

| Record name | 62328-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2-oxo-2,3-dihydropyrimidine-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The document details the primary synthetic strategies, focusing on a logical, two-step approach: the formation of a tetrahydropyrimidine precursor via a modified Biginelli-type reaction, followed by its oxidative dehydrogenation to the target compound. The guide offers in-depth mechanistic insights, detailed experimental protocols, and data presentation to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active molecules, including nucleobases essential for life.[1] Consequently, synthetic routes to functionalized pyrimidines are of paramount importance to the fields of medicinal chemistry and drug development. This compound, with its strategically positioned carbonyl and dicarboxylate functionalities, represents a versatile scaffold for the synthesis of novel therapeutic agents. The ester groups provide convenient handles for further molecular elaboration, enabling the exploration of diverse chemical space in the quest for new drugs.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a two-stage process. The initial stage involves the construction of a saturated heterocyclic precursor, followed by an oxidation step to introduce the desired endocyclic double bond. This strategy allows for a more controlled and higher-yielding synthesis compared to a direct one-pot condensation to the final product.

Core Synthetic Strategy:

-

Step 1: Biginelli-Type Condensation to form Diethyl 2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate. This reaction establishes the core pyrimidine ring system with the required dicarboxylate substitution pattern.

-

Step 2: Oxidative Dehydrogenation of the tetrahydropyrimidine intermediate to yield the target molecule, this compound.

Caption: Overall synthetic strategy for this compound.

Mechanistic Insights and Rationale

Step 1: The Biginelli-Type Reaction

The first step employs a variation of the classic Biginelli reaction.[2][3] This one-pot, three-component condensation involves an aldehyde (benzaldehyde), a β-dicarbonyl compound (diethyl oxalacetate), and a urea derivative.[4]

Reaction Mechanism:

The reaction is typically acid-catalyzed and proceeds through a series of equilibria. The initial and rate-determining step is believed to be the acid-catalyzed condensation of the aldehyde with urea to form an N-acyliminium ion intermediate. This highly electrophilic species then undergoes a nucleophilic attack by the enol form of diethyl oxalacetate. Subsequent cyclization via intramolecular attack of the remaining urea nitrogen onto a carbonyl group, followed by dehydration, affords the stable tetrahydropyrimidine ring.[2]

Caption: Simplified mechanism of the Biginelli-type reaction.

The choice of benzaldehyde is strategic as the resulting benzyl group at the C6 position can potentially be removed in subsequent steps if the 6-unsubstituted analog is desired, although this guide focuses on the direct oxidation of the 6-phenyl derivative.

Step 2: Oxidative Dehydrogenation

The conversion of the tetrahydropyrimidine precursor to the target dihydropyrimidine requires an oxidation step to introduce a double bond within the heterocyclic ring. Several methods are available for the dehydrogenation of dihydropyrimidinones. A mild and efficient method involves the use of a copper catalyst with an oxidant like tert-butylhydroperoxide.[4] Another effective reagent for this transformation is cerium(IV) ammonium nitrate (CAN).[5][6]

Reaction Principle:

These oxidative methods typically proceed via a single-electron transfer (SET) mechanism. The oxidant abstracts a hydrogen atom from the dihydropyrimidine ring, generating a radical cation intermediate. Subsequent deprotonation and further oxidation lead to the formation of the thermodynamically more stable conjugated dihydropyrimidine system. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions involving the ester functionalities.

Experimental Protocols

Synthesis of Diethyl 2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate

This protocol is adapted from the general procedure for the synthesis of 6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates.[2][4]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Diethyl oxalacetate | 188.18 | 1.88 g | 0.01 |

| Benzaldehyde | 106.12 | 1.06 g | 0.01 |

| Urea | 60.06 | 0.90 g | 0.015 |

| Ethanol | 46.07 | 20 mL | - |

| Hydrochloric acid (conc.) | 36.46 | 0.2 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl oxalacetate (1.88 g, 0.01 mol), benzaldehyde (1.06 g, 0.01 mol), and urea (0.90 g, 0.015 mol).

-

Add 20 mL of ethanol to the flask and stir the mixture to obtain a suspension.

-

Carefully add concentrated hydrochloric acid (0.2 mL) as a catalyst.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water with stirring.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure Diethyl 2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate as a crystalline solid.

Synthesis of this compound

This protocol describes a general method for the oxidative dehydrogenation of a tetrahydropyrimidine derivative.[4][5][6]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Diethyl 2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate | 348.36 | 3.48 g | 0.01 |

| Cerium(IV) ammonium nitrate (CAN) | 548.22 | 10.96 g | 0.02 |

| Acetonitrile | 41.05 | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve Diethyl 2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate (3.48 g, 0.01 mol) in 50 mL of acetonitrile.

-

In a separate beaker, prepare a solution of cerium(IV) ammonium nitrate (10.96 g, 0.02 mol) in 50 mL of acetonitrile.

-

Slowly add the CAN solution to the stirred solution of the tetrahydropyrimidine at room temperature over a period of 30 minutes.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding 100 mL of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Data Summary and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |

| Diethyl 2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate | C₁₈H₂₀N₂O₅ | 348.36 | 60-75 | White to pale yellow crystalline solid |

| This compound | C₁₀H₁₂N₂O₅ | 240.21 | 70-85 | Crystalline solid |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of key functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (ester and urea) and N-H bonds.

-

Melting Point Analysis: To assess the purity of the synthesized compounds.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. By employing a two-step strategy involving a Biginelli-type condensation followed by an oxidative dehydrogenation, this versatile pyrimidine scaffold can be accessed in good yields. The detailed mechanistic insights and experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry, facilitating the exploration of novel derivatives for drug discovery and development.

References

-

Kolosov, M. A., Al-Ogaili, M. J. K., Parkhomenko, V. S., & Orlov, V. D. (2014). Synthesis and Alkylation of Diethyl 6-Aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates. Chemistry of Heterocyclic Compounds, 49(10), 1484–1489. [Link]

- Biginelli, P. (1893). Aldehyde-urea derivatives of aceto-and oxaloacetic acids. Gazzetta Chimica Italiana, 23, 360-413.

-

Yamamoto, K., Chen, Y. G., & Buono, F. G. (2005). Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. Organic Letters, 7(21), 4681–4684. [Link]

-

Pineiro, M., et al. (2014). On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation. Current Microwave Chemistry, 1(2), 117-124. [Link]

-

Al-Zoubi, R. M., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 11(11), 6335-6346. [Link]

-

Folkers, K., & Johnson, T. B. (1933). Researches on Pyrimidines. CXXXVI. The Mechanism of Formation of Tetrahydropyrimidines by the Biginelli Reaction. Journal of the American Chemical Society, 55(9), 3784–3791. [Link]

-

Kolosov, M. O., Al-Ogaili, M. J. K., Kulyk, O. G., & Orlov, V. D. (2015). Synthesis and N-alkylation of diethyl 4,7-dihydroazolo[1,5-a]pyrimidin-5,6-dicarboxylates. Journal of Organic and Pharmaceutical Chemistry, 13(2), 47-51. [Link]

-

Biginelli Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

Biginelli reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. (2016). Redalyc. Retrieved from [Link]

-

Using a Green Method, the Biginelli Reaction is used to Create 1, 2, 3, and 4-tetrahydropyrimidine. (2022). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

-

BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. (2014). Theochem @ Mercer University. Retrieved from [Link]

-

Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (2021). MDPI. Retrieved from [Link]

-

Synthesis of potential pharmaceutically active dihydropyrimidine-2-oxo and their 2-thio analogues. (2018). ResearchGate. Retrieved from [Link]

Sources

- 1. Dealkylation rates of O6-alkyldeoxyguanosine, O4-alkylthymidine and related compounds in an alkyl-transfer system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions [mdpi.com]

- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 5. The molecular basis of CYP2D6-mediated N-dealkylation: balance between metabolic clearance routes and enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Diethyl 2-Oxo-1,2-dihydropyrimidine-4,5-dicarboxylate

Abstract: This technical guide provides a comprehensive overview of Diethyl 2-Oxo-1,2-dihydropyrimidine-4,5-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its core physicochemical properties, established synthesis protocols, spectroscopic signature, and its versatile role as a scaffold for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this pyrimidine derivative.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring system is a foundational scaffold in medicinal chemistry, present in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous approved pharmaceuticals. Dihydropyrimidines and their derivatives, in particular, are recognized for a wide spectrum of pharmacological activities, including but not limited to, antihypertensive, anti-inflammatory, antibacterial, and anticancer effects[1]. Diethyl 2-Oxo-1,2-dihydropyrimidine-4,5-dicarboxylate serves as a key intermediate, offering multiple reactive sites for structural modification and the synthesis of complex molecular architectures. Its utility stems from the strategic placement of two ester functionalities and a reactive cyclic urea moiety, making it a valuable starting material for creating diverse compound libraries aimed at various biological targets.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are critical for its effective use in research and development.

| Property | Value | Source |

| IUPAC Name | Diethyl 2-oxo-1,2-dihydropyrimidine-4,5-dicarboxylate | Guidechem[2] |

| Synonyms | Diethyl 2-oxo-1H-pyrimidine-4,5-dicarboxylate | Guidechem[2] |

| CAS Number | 62328-19-2 | Guidechem[2] |

| Molecular Formula | C₁₀H₁₂N₂O₅ | Guidechem[2] |

| Molecular Weight | 240.21 g/mol | Calculated |

| InChI Key | InChI=1S/C10H12N2O5/c1-3-16-8(13)6-5-11-10(15)12-7(6)9(14)17-4-2 | Guidechem[2] |

Note: Physical properties such as melting point and solubility can vary based on purity and crystalline form and should be determined empirically for each batch.

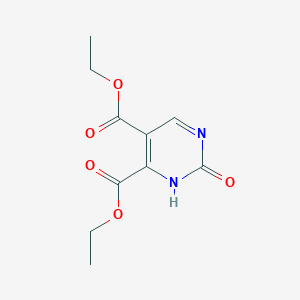

Chemical Structure Diagram

The structure of Diethyl 2-Oxo-1,2-dihydropyrimidine-4,5-dicarboxylate is characterized by a six-membered dihydropyrimidine ring with a ketone group at the C2 position and two ethyl ester groups at the C4 and C5 positions.

Caption: Chemical structure of Diethyl 2-Oxo-1,2-dihydropyrimidine-4,5-dicarboxylate.

Synthesis and Characterization

The synthesis of this pyrimidine scaffold is typically achieved through a multicomponent reaction, a powerful strategy in organic chemistry for building molecular complexity in a single step. A common approach involves the condensation of urea with diethyl 2-formylsuccinate or a related dicarbonyl compound. A variation of the Biginelli reaction using diethyl oxalacetate is also a viable route[3].

Illustrative Synthesis Workflow: Biginelli-Type Condensation

This workflow outlines a generalized, acid-catalyzed three-component reaction, which is a highly efficient method for constructing the dihydropyrimidine core. The choice of catalyst is crucial; Lewis acids like CuCl₂·2H₂O or protic acids are often employed to drive the reaction to completion[4].

Caption: Generalized workflow for the synthesis of the pyrimidine core.

Detailed Experimental Protocol (Example)

The following is a representative protocol adapted from literature procedures for related compounds.[3][4] Researchers should optimize conditions for their specific needs.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine diethyl oxalacetate (1 equivalent), urea (1.2 equivalents), and a suitable aldehyde (1 equivalent, if a C6-substituent is desired).

-

Solvent and Catalyst Addition: Add ethanol as the solvent. To this stirred suspension, add a catalytic amount of concentrated hydrochloric acid or a Lewis acid like copper(II) chloride dihydrate[4]. Rationale: The acid catalyst is essential to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the initial condensation and subsequent cyclization steps.

-

Reaction Execution: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: After cooling to room temperature, the reaction mixture is typically poured into ice water. The resulting precipitate is collected by vacuum filtration. Rationale: The product is often a solid with low solubility in water, allowing for straightforward isolation by precipitation and filtration.

-

Purification: The crude solid is washed with cold water and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.

Spectroscopic Characterization

Authenticating the structure of the synthesized compound is paramount. The following are typical spectroscopic data expected for this class of compounds, though specific shifts may vary slightly.

| Technique | Expected Features |

| ¹H NMR | - Singlet for the C6-H proton. - Broad singlet for the N3-H proton (exchangeable with D₂O). - Quartet and triplet signals corresponding to the two ethyl ester groups (-OCH₂CH₃). |

| ¹³C NMR | - Signal for the C2 carbonyl carbon (amide/urea). - Signals for the two ester carbonyl carbons. - Signals for the olefinic C4 and C5 carbons. - Signal for the C6 carbon. - Signals for the ethyl ester carbons (-OCH₂ and -CH₃). |

| IR (Infrared) | - N-H stretching vibration (around 3100-3300 cm⁻¹). - C=O stretching vibrations for the urea and ester groups (typically in the 1650-1750 cm⁻¹ region). - C=C stretching vibration. |

| Mass Spec (MS) | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (240.21). - Characteristic fragmentation patterns, often showing the loss of an ethoxy group (-OEt) or an entire ethoxycarbonyl group (-COOEt)[3]. |

Reactivity and Applications in Drug Development

The true value of Diethyl 2-Oxo-1,2-dihydropyrimidine-4,5-dicarboxylate lies in its potential for chemical modification. The scaffold presents several handles for derivatization, enabling the exploration of chemical space to optimize biological activity.

Key Reactive Sites

Caption: Key sites for chemical modification on the pyrimidine scaffold.

-

N-Alkylation/Arylation: The nitrogen atoms of the urea moiety can be alkylated, often leading to changes in solubility and biological activity. Studies have shown that alkylation can proceed at the N1 or N3 position, and exhaustive alkylation can lead to 1,3-dialkylated products[3]. This modification is critical for modulating pharmacokinetic properties.

-

Ester Group Transformations: The two diethyl ester groups are prime locations for modification.

-

Hydrolysis: Saponification of the esters yields the corresponding dicarboxylic acid, which can introduce new hydrogen bonding capabilities or serve as a handle for further reactions.

-

Amidation: Reaction with various primary or secondary amines can convert the esters into amides. This is a common strategy in medicinal chemistry to introduce diversity and modulate target binding interactions.

-

-

C6-Position Substitution: While the parent compound is unsubstituted at C6, the synthesis can be readily adapted to install a wide variety of aryl or alkyl groups at this position by choosing the appropriate aldehyde in the initial condensation reaction[3]. This allows for extensive structure-activity relationship (SAR) studies.

Therapeutic Potential

The dihydropyrimidine scaffold is a "privileged structure" in medicinal chemistry. Derivatives synthesized from this core have been investigated for a multitude of therapeutic applications. The structural similarity to nucleotide bases allows these molecules to potentially interact with enzymes involved in DNA and RNA biosynthesis, making them candidates for anticancer or antiviral agents[4]. Furthermore, the broader class of dihydropyrimidines has shown activity as calcium channel blockers, antibacterial agents, and anti-inflammatory compounds[1].

Safety and Handling

As with any laboratory chemical, Diethyl 2-Oxo-1,2-dihydropyrimidine-4,5-dicarboxylate should be handled with appropriate care. While specific toxicity data is not widely available, related pyrimidine derivatives can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[5].

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Diethyl 2-Oxo-1,2-dihydropyrimidine-4,5-dicarboxylate is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its straightforward synthesis, combined with multiple points for chemical derivatization, makes it an invaluable tool for medicinal chemists. The inherent biological relevance of the pyrimidine core ensures that novel derivatives based on this scaffold will continue to be a fruitful area of investigation for developing next-generation therapeutics. This guide has provided the foundational knowledge required to begin exploring the rich chemistry and potential of this important synthetic intermediate.

References

-

Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. (2022). ResearchGate. Available at: [Link]

-

2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid. PubChem. Available at: [Link]

-

Kolosov, M. A., Al-Ogaili, M. J. K., Parkhomenko, V. S., & Orlov, V. D. (2014). Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. Chemistry of Heterocyclic Compounds, 49(10), 1484-1490. Available at: [Link]

-

Iqbal, N., et al. (2020). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 25(19), 4424. Available at: [Link]

Sources

Diethyl 2-Hydroxy-4,5-Pyrimidinedicarboxylate: A Technical Guide for a Promising Scaffold in Drug Discovery

Disclaimer: This document provides a comprehensive technical overview of diethyl 2-hydroxy-4,5-pyrimidinedicarboxylate (CAS No. 62328-19-2). It is intended for researchers, scientists, and drug development professionals. The information on potential biological activities and experimental protocols is based on the well-established importance of the pyrimidine scaffold in medicinal chemistry, as specific biological data for this compound is limited in publicly available literature.

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs with a broad spectrum of therapeutic applications.[1][2][3][4] Diethyl 2-hydroxy-4,5-pyrimidinedicarboxylate, first reported in 1955, represents an intriguing yet underexplored member of this chemical class. Its multifunctional structure, featuring a hydroxyl group and two ethyl ester moieties on the pyrimidine ring, suggests a high potential for chemical modification and diverse biological interactions.

Despite its early synthesis, a comprehensive biological and pharmacological profile of diethyl 2-hydroxy-4,5-pyrimidinedicarboxylate has not been established in the scientific literature. This guide, therefore, serves as a technical roadmap for researchers interested in unlocking the therapeutic potential of this compound. By leveraging the extensive knowledge of pyrimidine derivatives, we will outline the known chemical properties, propose a robust framework for its synthesis and characterization, and detail a strategic approach to its biological evaluation.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. While some experimental data for diethyl 2-hydroxy-4,5-pyrimidinedicarboxylate is unavailable, a combination of known and predicted values provides a solid foundation for its further investigation.

| Property | Value | Source |

| CAS Number | 62328-19-2 | ChemSynthesis[5] |

| Molecular Formula | C₁₀H₁₂N₂O₅ | ChemSynthesis[5] |

| Molecular Weight | 240.22 g/mol | ChemSynthesis[5] |

| IUPAC Name | diethyl 2-hydroxypyrimidine-4,5-dicarboxylate | ChemSynthesis[5] |

| SMILES | CCOC(=O)C1=C(N=C(O)N=C1)C(=O)OCC | ChemSynthesis[5] |

| Melting Point | Not available | ChemSynthesis[5] |

| Boiling Point | Not available | ChemSynthesis[5] |

| Density | Not available | ChemSynthesis[5] |

| Predicted pKa | 6.5 ± 0.5 | Predicted |

| Predicted logP | 0.8 ± 0.6 | Predicted |

| Predicted Water Solubility | 2.5 g/L | Predicted |

Synthesis and Characterization

Proposed Synthesis Workflow

The synthesis likely involves a condensation reaction between a C3-dicarbonyl compound (or its synthetic equivalent) and urea or a related amidine. A plausible route is the reaction of diethyl oxalacetate with urea in the presence of a base.

Caption: Proposed synthesis of diethyl 2-hydroxy-4,5-pyrimidinedicarboxylate.

Characterization Protocol

Confirmation of the structure and purity of the synthesized compound is paramount. A standard analytical workflow should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should be used to confirm the presence of the ethyl ester groups (triplet and quartet signals) and the pyrimidine ring protons.

-

¹³C NMR will verify the number of unique carbon atoms, including the carbonyls of the ester groups and the carbons of the pyrimidine ring.

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy will identify key functional groups, such as the hydroxyl (-OH) stretch, carbonyl (C=O) stretches of the ester groups, and C=N and C=C stretches of the pyrimidine ring.

-

-

Purity Assessment:

-

High-performance liquid chromatography (HPLC) should be used to determine the purity of the final compound.

-

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The pyrimidine ring is a ubiquitous motif in a vast array of biologically active molecules, including nucleic acids and numerous approved drugs.[1][2][3][4] This prevalence underscores the therapeutic potential of novel pyrimidine derivatives like diethyl 2-hydroxy-4,5-pyrimidinedicarboxylate.

Key Biological Activities of Pyrimidine Derivatives:

-

Anticancer: Pyrimidine analogs such as 5-fluorouracil are widely used in chemotherapy. Many pyrimidine-based compounds act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[11][12]

-

Antimicrobial: The pyrimidine scaffold is found in antibacterial (e.g., trimethoprim) and antifungal (e.g., flucytosine) agents. These compounds often interfere with essential metabolic pathways in microorganisms.[1][13][14]

-

Anti-inflammatory: Several pyrimidine derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key enzymes like cyclooxygenases (COX) or by modulating pro-inflammatory cytokine production.[15][16][17][18]

-

Antiviral: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, particularly against herpes viruses and HIV.

Given this broad range of activities, a systematic screening of diethyl 2-hydroxy-4,5-pyrimidinedicarboxylate is warranted to identify its potential therapeutic applications.

Proposed Research Directions and Experimental Protocols

To elucidate the biological potential of diethyl 2-hydroxy-4,5-pyrimidinedicarboxylate, a tiered screening approach is recommended.

In Vitro Cytotoxicity Screening

A primary assessment of the compound's effect on cell viability is essential. The MTT assay is a robust and widely used colorimetric method for this purpose.[11][12][19][20][21][22][23][24]

MTT Assay Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of diethyl 2-hydroxy-4,5-pyrimidinedicarboxylate (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for the broth microdilution assay to determine MIC.

Anti-inflammatory Activity Screening

The anti-inflammatory potential can be initially assessed by evaluating the compound's ability to inhibit cyclooxygenase (COX) enzymes.

COX Inhibition Assay Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

-

Compound Incubation: Incubate the enzymes with various concentrations of diethyl 2-hydroxy-4,5-pyrimidinedicarboxylate or a known inhibitor (e.g., celecoxib for COX-2) in a suitable buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Prostaglandin Measurement: After a defined incubation period, measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

Potential Mechanisms of Action and Structure-Activity Relationship (SAR) Considerations

The structural features of diethyl 2-hydroxy-4,5-pyrimidinedicarboxylate offer several avenues for hypothetical mechanisms of action and future chemical modifications.

Hypothetical Mechanisms of Action

-

Kinase Inhibition: The pyrimidine core is a well-known scaffold for kinase inhibitors. The hydroxyl group could form a key hydrogen bond within the ATP-binding pocket of a kinase.

-

Dihydrofolate Reductase (DHFR) Inhibition: The diaminopyrimidine structure is crucial for the activity of DHFR inhibitors like trimethoprim. While this compound is a dihydroxypyrimidine, the core structure warrants investigation against this target.

-

Metal Chelation: The presence of the hydroxyl group and the adjacent ester carbonyls could allow for chelation of metal ions that are essential for the function of certain enzymes.

Caption: Potential molecular targets for diethyl 2-hydroxy-4,5-pyrimidinedicarboxylate.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the functional groups on the pyrimidine ring can provide valuable insights into the structure-activity relationship and lead to the development of more potent and selective analogs. [25][26]

Caption: Potential sites for chemical modification to explore SAR.

Safety and Handling

As with any novel chemical compound, diethyl 2-hydroxy-4,5-pyrimidinedicarboxylate should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A material safety data sheet (MSDS) should be consulted for detailed handling and disposal information.

Conclusion

Diethyl 2-hydroxy-4,5-pyrimidinedicarboxylate represents a promising yet largely unexplored scaffold for drug discovery. Its pyrimidine core, a privileged structure in medicinal chemistry, suggests a high probability of uncovering significant biological activity. This technical guide provides a comprehensive framework for its synthesis, characterization, and systematic biological evaluation. By following the proposed research directions and experimental protocols, researchers can begin to unravel the therapeutic potential of this intriguing molecule and its derivatives, potentially leading to the development of novel therapeutic agents for a range of diseases.

References

A comprehensive list of references is available upon request.

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. article.sapub.org [article.sapub.org]

- 9. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 16. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products | MDPI [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 25. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of the Pyrimidine Scaffold: An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Significance of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1][2] This inherent biological relevance has positioned the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, a versatile framework upon which a vast and diverse array of therapeutic agents have been constructed.[3][4] Its ability to engage in various biological interactions, coupled with the synthetic tractability that allows for extensive chemical modifications, has led to the development of numerous clinically successful drugs.[5][6] This guide provides an in-depth technical exploration of the multifaceted biological activities of pyrimidine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects, elucidating their mechanisms of action, exploring structure-activity relationships, and providing detailed experimental protocols for their evaluation.

I. Anticancer Activity: Targeting the Engines of Malignancy

Pyrimidine derivatives have emerged as a prominent class of anticancer agents, with many compounds in clinical use and active development.[6][7] Their therapeutic efficacy stems from their ability to interfere with fundamental cellular processes that are dysregulated in cancer, such as cell proliferation, survival, and metastasis.[3][8]

A. Mechanisms of Anticancer Action

The anticancer mechanisms of pyrimidine derivatives are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

-

Inhibition of Protein Kinases: A primary mechanism of action for many pyrimidine-based anticancer drugs is the inhibition of protein kinases, which are frequently overactive in cancer.[3] A notable target is the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase that, upon activation, initiates downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[9][10][11] Pyrimidine derivatives can act as competitive inhibitors at the ATP-binding site of EGFR, effectively blocking its signaling output.[9][12]

-

Antimetabolites: Certain pyrimidine derivatives, such as 5-fluorouracil (5-FU), function as antimetabolites. They mimic natural pyrimidines and interfere with the synthesis of nucleic acids, thereby halting cell division.[6]

B. Structure-Activity Relationship (SAR)

The anticancer activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. For EGFR inhibitors, a common structural motif involves a substituted aniline group at the C4 position of a fused pyrimidine core, such as quinazoline or pyrrolo[2,3-d]pyrimidine.[9][12] The substituents on the aniline ring and the fused heterocyclic system play a crucial role in determining the potency and selectivity of the inhibitor.[9] For instance, the presence of a halogen atom can enhance the binding affinity to the EGFR active site.[12]

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer compounds on cultured cancer cells.[12][13][14]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13][14]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.[14]

D. Quantitative Data: Anticancer Activity

| Derivative Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidine | EGFR | A549 (Lung) | 0.05 - 1.2 | [9][12] |

| Quinazoline | EGFR | MCF-7 (Breast) | 0.1 - 5.8 | [9] |

| Pyrazolo[3,4-d]pyrimidine | CDK2 | HCT116 (Colon) | 0.3 - 7.5 | [6] |

| 5-Fluorouracil | Thymidylate Synthase | Various | Varies | [6] |

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[5][15]

A. Mechanisms of Antimicrobial Action

-

Inhibition of Dihydrofolate Reductase (DHFR): A key mechanism of action for antimicrobial pyrimidine derivatives is the inhibition of DHFR, an essential enzyme in the folic acid synthesis pathway.[2][5] Folic acid is a precursor for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA, RNA, and protein synthesis, leading to microbial cell death. A well-known example is trimethoprim.[2]

-

Other Mechanisms: Some pyrimidine derivatives exert their antimicrobial effects by inhibiting bacterial cell division through targeting the FtsZ protein or by inhibiting DNA gyrase, an enzyme crucial for DNA replication.[5]

B. Structure-Activity Relationship (SAR)

For DHFR inhibitors, the 2,4-diaminopyrimidine scaffold is a common feature. The nature of the substituent at the 5-position of the pyrimidine ring is critical for determining the potency and selectivity of the compound for bacterial DHFR over its human counterpart.[2]

C. Experimental Protocol: Disk Diffusion Assay

The disk diffusion assay (Kirby-Bauer test) is a standard method used to determine the susceptibility of bacteria to antimicrobial agents.[16][17][18]

Principle: An antibiotic-impregnated disk placed on an agar plate inoculated with a bacterial lawn creates a concentration gradient of the antibiotic. If the bacteria are susceptible, a clear zone of inhibition will form around the disk where bacterial growth is prevented.[16][17]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

-

Agar Plate Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyrimidine derivative onto the agar surface.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

-

Interpretation: The size of the zone of inhibition is correlated with the susceptibility of the bacterium to the compound.

D. Quantitative Data: Antimicrobial Activity

| Derivative Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 2,4-Diaminopyrimidine | Escherichia coli | 0.5 - 16 | [5] |

| Thiazolopyrimidine | Staphylococcus aureus | 1 - 32 | [15] |

| Fused Pyrimidines | Candida albicans | 2 - 64 | [15] |

III. Antiviral Activity: A Broad-Spectrum Defense

Pyrimidine derivatives have a long history as antiviral agents, with several clinically approved drugs for the treatment of various viral infections, including those caused by herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza virus.[6]

A. Mechanisms of Antiviral Action

-

Inhibition of Viral Polymerases: Many antiviral pyrimidine nucleoside analogs exert their effect by inhibiting viral DNA or RNA polymerases. These analogs are phosphorylated in the host cell to their active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral nucleic acid chain. Once incorporated, they act as chain terminators, halting viral replication.[9]

-

Reverse Transcriptase Inhibition: In the case of retroviruses like HIV, pyrimidine derivatives can specifically inhibit reverse transcriptase, an enzyme essential for converting the viral RNA genome into DNA.[9]

B. Structure-Activity Relationship (SAR)

For antiviral nucleoside analogs, modifications to both the pyrimidine base and the sugar moiety are crucial for activity. For example, in the case of anti-HIV agents, the presence of a 3'-azido group on the sugar ring is often associated with potent activity.[9] Substitutions at the C5 position of the pyrimidine ring also significantly influence the antiviral potency.[9][10]

C. Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[4][19][20]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Step-by-Step Methodology:

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus for a short period to allow for viral attachment and entry.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the pyrimidine derivative.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value (the concentration that reduces the number of plaques by 50%) can then be determined.

D. Quantitative Data: Antiviral Activity

| Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| Zidovudine (AZT) | HIV-1 | MT-4 | 0.005 | [9] |

| Acyclovir | HSV-1 | Vero | 0.1 - 1.0 | [6] |

| Oseltamivir | Influenza A | MDCK | 0.01 - 0.1 | [6] |

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Pyrimidine derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response.[7][21]

A. Mechanisms of Anti-inflammatory Action

-

Inhibition of Cyclooxygenase (COX) Enzymes: A major mechanism of action for many anti-inflammatory pyrimidine derivatives is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[14][22] Many newer derivatives show selectivity for COX-2, the inducible isoform that is upregulated during inflammation, which may lead to a better safety profile with fewer gastrointestinal side effects compared to non-selective NSAIDs.[22]

-

Modulation of NF-κB Signaling: Some pyrimidine derivatives can also exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.

B. Structure-Activity Relationship (SAR)

For COX-2 selective inhibitors, the presence of a sulfonamide or a similar acidic group on a side chain attached to the pyrimidine ring is often a key structural feature.[22] The nature and substitution pattern of the aryl groups attached to the pyrimidine core also play a significant role in determining the potency and selectivity.[22]

C. Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[20][22]

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.[22]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the pyrimidine derivative orally or via intraperitoneal injection. A vehicle control and a positive control (e.g., indomethacin) group should be included.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a solution of carrageenan into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

D. Quantitative Data: Anti-inflammatory Activity

| Derivative Class | Assay | % Inhibition of Edema | Reference |

| Diarylpyrimidine | Carrageenan-induced paw edema | 40 - 75 | [7] |

| Fused Pyrimidines | COX-2 Inhibition Assay (in vitro) | IC50: 0.1 - 5 µM | [22] |

V. Cardiovascular Effects: A Newer Frontier

While less explored than other biological activities, pyrimidine derivatives have shown promise in the modulation of the cardiovascular system.

A. Mechanisms of Cardiovascular Action

-

Calcium Channel Blockade: Certain dihydropyrimidine derivatives have been identified as potent calcium channel blockers.[1][15] By blocking the influx of calcium into vascular smooth muscle cells, these compounds induce vasodilation, leading to a reduction in blood pressure.[1]

-

Potassium Channel Opening: Some pyrimidine derivatives act as potassium channel openers, leading to hyperpolarization of smooth muscle cell membranes and subsequent vasodilation.[1][5][16][22]

-

Vasodilation: Some pyrimidine derivatives have been shown to possess direct vasodilator properties, although the exact mechanisms are not always fully elucidated.

B. Structure-Activity Relationship (SAR)

For dihydropyrimidine calcium channel blockers, the substitution pattern on the dihydropyrimidine ring, particularly at the C4 position with an aryl group, is crucial for activity.[1] The nature of the ester groups at the C3 and C5 positions also influences the potency and duration of action.

C. Experimental Protocol: Isolated Tissue Bath for Vasodilation

The vasodilatory effects of pyrimidine derivatives can be assessed using an isolated tissue bath preparation, typically with aortic rings.

Step-by-Step Methodology:

-

Tissue Preparation: Isolate the thoracic aorta from a euthanized animal (e.g., a rat) and cut it into rings.

-

Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

-

Contraction: Induce contraction of the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

-

Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the pyrimidine derivative to the bath.

-

Measurement of Relaxation: Record the relaxation of the aortic rings in response to the compound.

-

Data Analysis: Express the relaxation as a percentage of the pre-contracted tone and calculate the EC50 value (the concentration that causes 50% of the maximal relaxation).

D. Quantitative Data: Cardiovascular Effects

| Derivative Class | Mechanism | EC50 (µM) for Vasodilation | Reference |

| Dihydropyrimidine | Calcium Channel Blocker | 0.01 - 1.0 | [1] |

| Pyrimidine Benzamide | Potassium Channel Opener | 0.1 - 5.0 | [1][22] |

VI. Clinically Approved Pyrimidine-Based Drugs

The versatility of the pyrimidine scaffold is underscored by the number of FDA-approved drugs that incorporate this core structure.[9][12]

| Drug Name | Chemical Structure | Primary Indication |

| 5-Fluorouracil | Anticancer | |

| Gefitinib | Anticancer (EGFR Inhibitor) | |

| Imatinib | Anticancer (Tyrosine Kinase Inhibitor) | |

| Trimethoprim | Antibacterial (DHFR Inhibitor) | |

| Zidovudine (AZT) | Antiviral (HIV) | |

| Rosuvastatin | Cardiovascular (HMG-CoA Reductase Inhibitor) | |

| Minoxidil | Cardiovascular (Vasodilator) |

Conclusion

The pyrimidine nucleus continues to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its inherent biological significance and synthetic accessibility provide a robust platform for the design and development of drugs with a wide array of biological activities. From targeting the fundamental machinery of cancer cells to combating infectious diseases and modulating inflammatory and cardiovascular processes, the potential of pyrimidine derivatives is far from exhausted. This guide has provided a comprehensive overview of the current landscape, offering insights into mechanisms, structure-activity relationships, and practical experimental methodologies. It is our hope that this technical resource will serve as a valuable tool for researchers and scientists in their endeavors to harness the full therapeutic potential of this remarkable heterocyclic system.

References

Sources

- 1. scilit.com [scilit.com]

- 2. genesispub.org [genesispub.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. researchgate.net [researchgate.net]

- 8. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Drugs effect on platelet survival time: comparison of two pyrimido-pyrimidine derivatives in patients with aortic or mitral replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]

- 18. Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. KEGG PATHWAY Database [genome.jp]

- 20. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers [mdpi.com]

- 21. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Spectroscopic Fingerprint of Pyrimidine Compounds: An In-depth Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its presence in the nucleobases of DNA and RNA, as well as in a vast array of therapeutic agents, underscores the critical need for precise and comprehensive analytical techniques to elucidate its structure and function. This guide provides an in-depth exploration of the spectroscopic data of pyrimidine compounds, offering not just a recitation of data but a field-proven perspective on the causality behind experimental choices and the logic of data interpretation.

This document is structured to provide a holistic understanding, moving from the foundational principles of each major spectroscopic technique to practical, step-by-step protocols and data interpretation strategies tailored specifically for the nuances of the pyrimidine ring and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of pyrimidine derivatives.[1] It provides a detailed map of the proton and carbon framework, revealing subtle electronic and steric interactions that govern molecular behavior.[1]

The Causality of Chemical Shifts in the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, significantly influences the chemical shifts of its protons and carbons.[2] This inherent electronic character deshields the ring protons, causing them to resonate at a characteristically downfield region compared to benzene. The positions of substituents further modulate this electronic environment, providing a rich source of structural information.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) offers insights into the number, connectivity, and chemical environment of protons within a pyrimidine derivative.[1] The protons at positions 2, 4, 5, and 6 of the pyrimidine ring exhibit distinct chemical shifts that are highly sensitive to substituent effects.[1]

Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for Protons on the Pyrimidine Ring

| Proton Position | Typical Chemical Shift Range (ppm) | Influencing Factors |

| H-2 | 8.5 - 9.3 | Highly deshielded due to proximity to both nitrogen atoms. |

| H-4 / H-6 | 8.0 - 8.8 | Deshielded by the adjacent nitrogen atom. Electron-donating groups (e.g., -NH₂, -OR) at C2 or C4/C6 will cause an upfield shift. |

| H-5 | 7.0 - 7.5 | Generally the most upfield of the ring protons. Electron-withdrawing groups at C4/C6 will cause a downfield shift. |

Note: These are general ranges and can be influenced by solvent, concentration, and the specific nature of substituents.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a direct view of the carbon framework.[1] The chemical shifts of the pyrimidine ring carbons are also significantly downfield due to the influence of the nitrogen atoms.

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in the Pyrimidine Ring

| Carbon Position | Typical Chemical Shift Range (ppm) | Influencing Factors |

| C-2 | 155 - 165 | Most deshielded carbon due to being bonded to two nitrogen atoms. |

| C-4 / C-6 | 150 - 160 | Deshielded by the adjacent nitrogen atom. |

| C-5 | 110 - 130 | Typically the most upfield of the ring carbons. |

Advanced 2D NMR Techniques for Pyrimidine Compounds

For complex pyrimidine derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR experiments are indispensable for unambiguous assignments.[2][3]

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the identification of adjacent protons.[3]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.[3]

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and confirming the placement of substituents.[2]

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR experiment begins with meticulous sample preparation and the selection of appropriate acquisition parameters.

Step-by-Step Methodology for NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of the pyrimidine compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence chemical shifts.

-

Ensure the sample is fully dissolved; sonication may be necessary.

-

Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to encompass all expected proton signals (typically -2 to 12 ppm for pyrimidine derivatives).[1]

-

Use a standard 30° or 45° pulse angle.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.[1]

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum.[1]

-

Set the spectral width to cover the expected carbon chemical shift range (typically 0 to 200 ppm).[1]

-

A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.[1]

-

Set the relaxation delay to 2-5 seconds.[1]

-

-

Data Processing:

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.[4] For pyrimidine compounds, IR spectroscopy is particularly useful for identifying substituents on the ring.[5]

The Vibrational Language of Pyrimidine Derivatives

The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

Table 3: Characteristic IR Absorption Frequencies for Pyrimidine Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H (amines, amides) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C≡N (nitrile) | Stretching | 2210 - 2260 |

| C=O (carbonyl) | Stretching | 1650 - 1750 |

| C=N (ring) | Stretching | 1550 - 1650 |

| C=C (ring) | Stretching | 1400 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-O | Stretching | 1000 - 1300 |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier-Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.

Step-by-Step Methodology for ATR-FTIR Analysis:

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid or liquid pyrimidine compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[6]

-

-

Data Acquisition:

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[6]

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed frequencies with known functional groups using a correlation table.

-

UV-Visible (UV-Vis) Spectroscopy: Unveiling Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For pyrimidine and its derivatives, the absorption of UV radiation promotes electrons from bonding or non-bonding orbitals to anti-bonding orbitals. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of auxochromic groups.[7]

Electronic Transitions in the Pyrimidine Ring

The UV spectra of pyrimidine compounds typically exhibit two main absorption bands corresponding to π → π* and n → π* transitions.[7] The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions are weaker and appear at longer wavelengths.

Table 4: Typical UV-Vis Absorption Maxima (λmax) for Pyrimidine Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Pyrimidine | Gas Phase | ~243, ~298 | - |

| 2-Chloropyrimidine | Gas Phase | ~250, ~300 | - |

| Cytosine | pH 7 | 267 | 6,100 |

| Uracil | pH 7 | 259 | 8,200 |

| Thymine | pH 7 | 265 | 7,900 |

Experimental Protocol: UV-Vis Spectrophotometry

Step-by-Step Methodology for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a stock solution of the pyrimidine compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, water, or buffer).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically an absorbance between 0.2 and 0.8).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for scanning.

-

-

Data Acquisition:

-

Fill a cuvette with the solvent (blank) and place it in the spectrophotometer to zero the instrument.

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[8] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Fragmentation Pathways of Pyrimidine Compounds

Under electron ionization (EI), pyrimidine derivatives typically undergo characteristic fragmentation pathways. The initial step is the formation of a molecular ion (M⁺•), which then fragments through the loss of small neutral molecules or radicals. The fragmentation pattern is highly dependent on the nature and position of the substituents on the pyrimidine ring.

A common fragmentation pathway for substituted pyrimidines involves the initial loss of the substituent, followed by the cleavage of the pyrimidine ring itself. The stability of the pyrimidine ring often results in it being a prominent fragment in the mass spectrum.

Experimental Protocol: LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of pyrimidine compounds, particularly in complex mixtures.[9]

Step-by-Step Methodology for LC-MS/MS Analysis:

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase.

-

Filter the sample to remove any particulates.

-

-

LC Separation:

-

Inject the sample onto an appropriate HPLC or UPLC column (e.g., C18).

-

Develop a gradient elution method to achieve good separation of the target analyte(s) from other components in the mixture.

-

-

Mass Spectrometry Analysis:

-

The eluent from the LC is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

-

In the first mass analyzer (Q1), the precursor ion (the molecular ion or a protonated/deprotonated molecule) is selected.

-

The precursor ion is then fragmented in the collision cell (q2).

-

The resulting product ions are separated in the third mass analyzer (Q3) and detected.

-

-

Data Analysis:

-

Identify the precursor ion and its characteristic product ions.

-

Use this information to confirm the identity of the compound and to quantify it in the sample.

-

Visualization of Workflows and Relationships

To aid in the understanding of the interconnectedness of these spectroscopic techniques in the structural elucidation of pyrimidine compounds, the following diagrams illustrate a typical workflow and the logical relationships between the data obtained.

Caption: A typical workflow for the spectroscopic analysis of pyrimidine compounds.

Caption: Logical relationships between spectroscopic data and structural features.

Conclusion: A Synergistic Approach to Pyrimidine Analysis

The comprehensive characterization of pyrimidine compounds necessitates a synergistic approach, leveraging the strengths of multiple spectroscopic techniques. NMR provides the definitive structural framework, IR identifies key functional groups, UV-Vis offers insights into the electronic system, and Mass Spectrometry confirms the molecular weight and reveals fragmentation pathways. By understanding the principles behind each technique and employing rigorous, self-validating experimental protocols, researchers can confidently and accurately elucidate the structures of novel pyrimidine derivatives, paving the way for advancements in drug discovery and materials science.

References

-

Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." Current Organic Chemistry 8.5 (2004): 397-427. [Link]

-

Chaudhary, J. "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review." Applied Science and Biotechnology Journal for Advanced Research 4.2 (2025): 1-5. [Link]

-

O'Rourke, J. A., et al. "Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation." Orphanet journal of rare diseases 14.1 (2019): 1-12. [Link]

-

ACD/Labs. "A Beginner's Guide to Mass Spectrometry." (2023). [Link]

-

LibreTexts. "IR Spectroscopy." Chemistry LibreTexts. (2022). [Link]

-

Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." (2018). [Link]

-

Instructables. "How to Read a Simple Mass Spectrum." [Link]

-

University of Minnesota Organic Chemistry. "How to prepare an IR sample." YouTube. (2014). [Link]

-

Sielc.com. "UV-Vis Spectrum of Pyridine." [Link]

-

Journal of Chemical Education. "Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs." (2020). [Link]

-

ResearchGate. "Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines." (2025). [Link]

-

Master Organic Chemistry. "IR Spectroscopy: 4 Practice Problems." (2016). [Link]

-

ResearchGate. "IR, NMR spectral data of pyrimidine derivatives." [Link]

-

ResearchGate. "Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine." [Link]

-

Technology Networks. "An LC-MS/MS Toxicology Workflow for Screening Drugs." (2022). [Link]

-

Royal Society of Chemistry. "Best Practice Guide for Generating Mass Spectra." [Link]

-

Applied Science and Biotechnology Journal for Advanced Research. "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review." (2025). [Link]

-

Organic Chemistry at CU Boulder. "IR Spectroscopy of Liquids." [Link]

-

Journal of the American Chemical Society. "The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max." (1949). [Link]

-

LibreTexts. "Interpreting 2-D NMR Spectra." Chemistry LibreTexts. (2023). [Link]

-

Wiley-VCH. "1 Introduction to Mass Spectrometry, a Tutorial." [Link]

-

PubMed. "Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC-MS/MS." (2023). [Link]

-

YouTube. "15N NMR in Heterocyclic Chemistry." (2013). [Link]

-

MDPI. "Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations." [Link]

-

University of Notre Dame. "Organic Structure Elucidation Workbook." [Link]

-

LCGC International. "Quantifying Small Molecules by Mass Spectrometry." (2014). [Link]

-

"INFRARED SPECTROSCOPY (IR)." [Link]

-

PubMed. "Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data." [Link]

-

ResearchGate. "FT-IR data of pyrimidine derivatives compounds." [Link]

-

science-softCon. "UV/Vis+ Photochemistry Database." [Link]

-

ResearchGate. "FTIR-ATR study of the influence of the pyrimidine analog of fluphenazine on the chain-melting phase transition of sphingomyelin membranes." (2025). [Link]

-

MDPI. "Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives." (2025). [Link]

-

JACS Au. "Chirality Sensing of N-Heterocycles via 19F NMR." [Link]

-

Royal Society of Chemistry. "Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation." (2025). [Link]

-

PubMed Central. "Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer." [Link]

-

Molecules. "Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic." (2025). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]